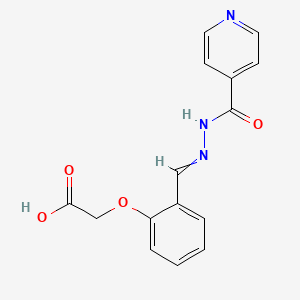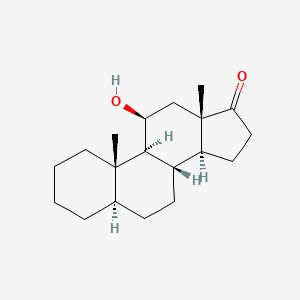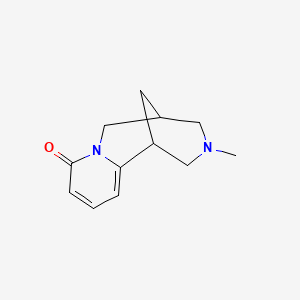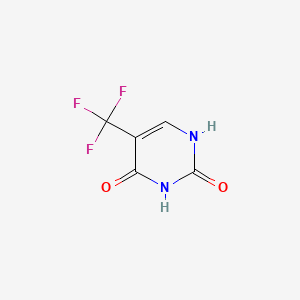
5-(Trifluoromethyl)uracil
Overview
Description
5-(Trifluoromethyl)uracil is a chemical compound with the molecular formula C5H3F3N2O2 and a molecular weight of 180.09 g/mol . It is a derivative of uracil, where a trifluoromethyl group (-CF3) is substituted at the 5-position of the uracil ring. This compound is known for its applications in medicinal chemistry, particularly as an antitumor and antiviral agent .
Mechanism of Action
Target of Action
5-(Trifluoromethyl)uracil, also known as Trifluorothymine, is a fluorinated derivative of the pyrimidine uracil . The primary target of this compound is the nucleotide synthetic enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it a potential target for antimetabolite chemotherapy .
Mode of Action
The mechanism of cytotoxicity of this compound has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of TS . This compound enters the cell using the same facilitated transport mechanism as uracil . It disrupts essential biosynthetic processes by inhibiting TS and being incorporated into macromolecules such as DNA and RNA, thereby inhibiting their normal function .
Biochemical Pathways
The inhibition of TS by this compound leads to the depletion of deoxythymidine triphosphate (dTTP), which induces perturbations in the levels of the other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances are thought to severely disrupt DNA synthesis and repair, resulting in lethal DNA damage . In addition, TS inhibition results in the accumulation of deoxyuridine monophosphate (dUMP), which might subsequently lead to increased levels of deoxyuridine triphosphate (dUTP) . Both dUTP and the this compound metabolite FdUTP can be misincorporated into DNA .
Pharmacokinetics
It is known that the dosing of the fluoropyrimidine 5-fluorouracil, a similar compound, is currently based on body surface area . Body surface area-based dosing has been associated with clinically significant pharmacokinetic variability .
Result of Action
The result of the action of this compound is the disruption of DNA synthesis and repair, leading to lethal DNA damage . This disruption is due to the misincorporation of fluoronucleotides into DNA and the inhibition of TS . The compound’s action can affect cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .
Action Environment
It is known that the compound’s action can be influenced by various factors, including the expression of key genes within the tumor tissue that influence response
Biochemical Analysis
Biochemical Properties
Trifluorothymine plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes involved in nucleic acid metabolism. It interacts with thymidylate synthase, an enzyme critical for DNA synthesis, by forming a stable complex that inhibits the enzyme’s activity . Additionally, trifluorothymine has been shown to interact with RNA-modifying enzymes such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, further contributing to its cytotoxic effects . These interactions disrupt normal cellular processes, leading to the accumulation of DNA and RNA damage.
Cellular Effects
Trifluorothymine exerts profound effects on various cell types and cellular processes. It influences cell function by interfering with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis . Trifluorothymine also affects cell signaling pathways, particularly those involved in stress responses and apoptosis. Furthermore, it alters gene expression patterns by incorporating into DNA and RNA, thereby disrupting normal transcription and translation processes . These cellular effects contribute to its potential as an antitumor and antiviral agent.
Molecular Mechanism
The molecular mechanism of trifluorothymine involves its incorporation into nucleic acids, where it exerts its effects by inhibiting key enzymes and disrupting normal cellular processes. Trifluorothymine binds to thymidylate synthase, forming a stable complex that prevents the enzyme from catalyzing the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate . This inhibition leads to a depletion of thymidine triphosphate, an essential precursor for DNA synthesis, resulting in DNA damage and cell death. Additionally, trifluorothymine inhibits RNA-modifying enzymes, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trifluorothymine change over time due to its stability and degradation. Trifluorothymine is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to trifluorothymine has been shown to cause persistent DNA and RNA damage, leading to sustained cellular dysfunction and apoptosis. These temporal effects highlight the importance of considering the duration of exposure when evaluating the efficacy and safety of trifluorothymine in experimental settings.
Dosage Effects in Animal Models
The effects of trifluorothymine vary with different dosages in animal models. At low doses, trifluorothymine exhibits antitumor and antiviral activity without significant toxicity . At higher doses, trifluorothymine can cause adverse effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity . These dosage-dependent effects underscore the need for careful dose optimization to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
Trifluorothymine is involved in several metabolic pathways, primarily those related to nucleic acid metabolism. It is metabolized by enzymes such as dihydropyrimidine dehydrogenase, which converts trifluorothymine to its inactive metabolites . Additionally, trifluorothymine can affect metabolic flux by altering the levels of key metabolites involved in DNA and RNA synthesis. These metabolic interactions contribute to its overall biochemical effects and therapeutic potential.
Transport and Distribution
Trifluorothymine is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via nucleoside transporters, which facilitate its entry into the intracellular environment . Once inside the cell, trifluorothymine can interact with binding proteins and enzymes, influencing its localization and accumulation. These transport and distribution mechanisms play a crucial role in determining the efficacy and toxicity of trifluorothymine in different tissues.
Subcellular Localization
The subcellular localization of trifluorothymine is primarily within the nucleus, where it exerts its effects on DNA and RNA metabolism . Trifluorothymine can be incorporated into nucleic acids, leading to the formation of abnormal DNA and RNA structures. Additionally, post-translational modifications and targeting signals may direct trifluorothymine to specific subcellular compartments, further influencing its activity and function. Understanding the subcellular localization of trifluorothymine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
The synthesis of 5-(Trifluoromethyl)uracil can be achieved through various methods:
Fluorination of Uracil: One method involves the fluorination of uracil using sodium trifluoromethanesulfinate and tert-butyl hydrogen peroxide in the presence of a copper sulfate catalyst.
Chlorination and Fluoride Hydrolysis: Another method includes chlorination, photochlorination, fluoride hydrolysis, and recrystallization processes to obtain high-purity this compound.
Substitution Process: A substitution process where uracil reacts with a fluoride under specific conditions (1.6 atmospheric pressures at 120-150°C) in the presence of solvents like methanol and acetone.
Chemical Reactions Analysis
5-(Trifluoromethyl)uracil undergoes various chemical reactions:
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the trifluoromethyl group.
Common Reagents and Conditions: Reagents like sodium trifluoromethanesulfinate, tert-butyl hydrogen peroxide, and copper sulfate are commonly used in these reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Trifluoromethyl)uracil has several scientific research applications:
Medicinal Chemistry: It is used as an antitumor and antiviral agent.
Pharmaceutical Research: The compound is studied for its potential in developing new drugs and therapeutic agents.
Biological Studies: It is used in research to understand the effects of trifluoromethyl groups on biological systems.
Industrial Applications: The compound is also explored for its potential use in various industrial processes.
Comparison with Similar Compounds
5-(Trifluoromethyl)uracil can be compared with other fluorinated pyrimidines:
5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase.
Trifluridine: Another fluorinated pyrimidine used as an antiviral agent.
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h1H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNPKIOZMGYQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202304 | |
| Record name | Trifluorothymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54-20-6 | |
| Record name | 5-(Trifluoromethyl)uracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluorothymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Trifluoromethyl)uracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trifluorothymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)uracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(TRIFLUOROMETHYL)URACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U846R5P34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyl ethyl 1-chloro-5-[[(5,6dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate](/img/structure/B1199969.png)
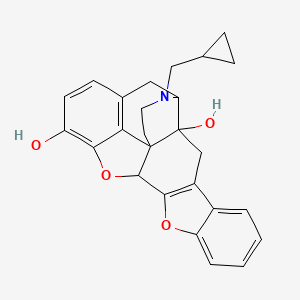

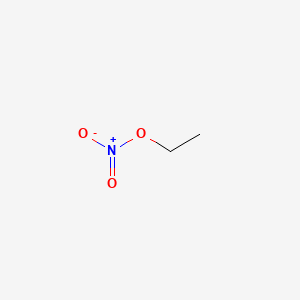
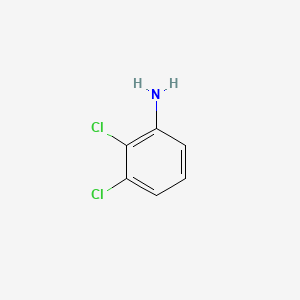
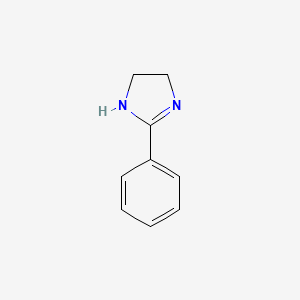
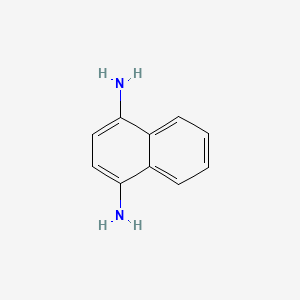
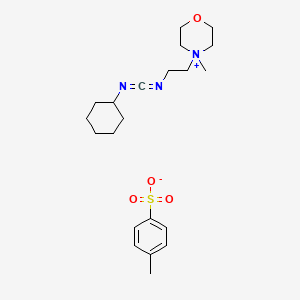
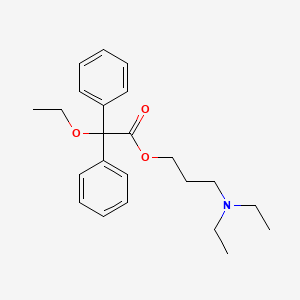
![13-Methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1199985.png)

